molecular formula C10H7Cl2NO2 B1592127 1-Chloroisoquinoline-5-carboxylic acid hydrochloride CAS No. 223671-54-3

1-Chloroisoquinoline-5-carboxylic acid hydrochloride

Cat. No.: B1592127
CAS No.: 223671-54-3
M. Wt: 244.07 g/mol
InChI Key: MRIRNGJIZUGYSW-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H7Cl2NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Scientific Research Applications

1-Chloroisoquinoline-5-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Preparation Methods

The synthesis of 1-chloroisoquinoline-5-carboxylic acid hydrochloride typically involves several steps. One common method includes the chlorination of isoquinoline derivatives followed by carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial production methods may vary, but they generally involve large-scale chemical reactions under controlled conditions to ensure consistency and quality. The use of advanced technologies and equipment is crucial in optimizing the production process and minimizing impurities .

Chemical Reactions Analysis

1-Chloroisoquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Chloroisoquinoline-5-carboxylic acid hydrochloride can be compared with other isoquinoline derivatives, such as:

    1-Chloroisoquinoline: Similar in structure but lacks the carboxylic acid group.

    Isoquinoline-5-carboxylic acid: Lacks the chlorine atom, affecting its reactivity and applications.

    Other substituted isoquinolines:

Properties

CAS No.

223671-54-3

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

1-chloroisoquinoline-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H6ClNO2.ClH/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9;/h1-5H,(H,13,14);1H

InChI Key

MRIRNGJIZUGYSW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)C(=O)O.Cl

Origin of Product

United States

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